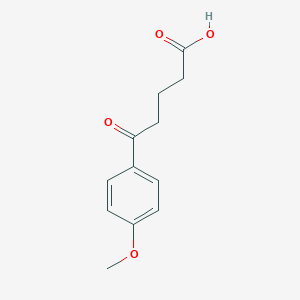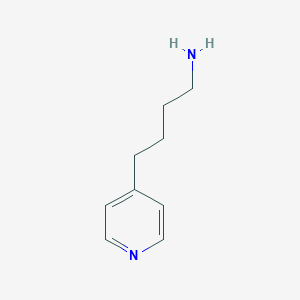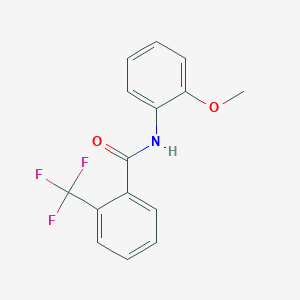
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide, also known as BVT.2733, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of benzamides, which are known for their diverse biological activities. BVT.2733 has been shown to exhibit promising properties in different research fields, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act on several molecular targets. The compound has been shown to inhibit the activity of an enzyme called PARP-1, which is involved in DNA repair and cell death. N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of a protein called NF-kB, which is involved in inflammation and cancer. Additionally, the compound has been shown to modulate the activity of several other proteins and pathways, including PI3K/Akt and MAPK/ERK.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects in different research fields. In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, the compound has been shown to protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for its molecular targets. The compound is also relatively easy to synthesize, making it accessible for researchers. However, there are also some limitations to using N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide in lab experiments. One limitation is its relatively short half-life, which may require frequent dosing in in vivo studies. Additionally, the compound's mechanism of action is not fully understood, which may limit its potential use in certain research fields.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide. One direction is to further elucidate the compound's mechanism of action, which could lead to the development of more potent and selective derivatives. Another direction is to explore the compound's potential use in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, there is a need for more in vivo studies to evaluate the compound's safety and efficacy in animal models.
Synthesemethoden
The synthesis method for N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methoxyaniline, which undergoes a series of reactions to form the final product. The synthesis of N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been described in detail in a scientific publication by the compound's discoverers.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has been studied extensively for its potential use in different scientific research fields. One of the most promising areas of research is cancer, where N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its anti-inflammatory properties, which could be useful in treating various inflammatory diseases. Additionally, N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide has shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
6210-44-2 |
|---|---|
Produktname |
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide |
Molekularformel |
C15H12F3NO2 |
Molekulargewicht |
295.26 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
VEVFIRMZJLZYDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
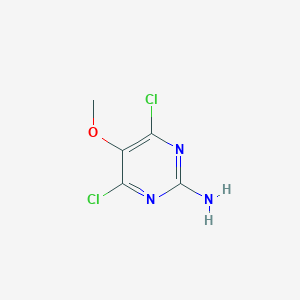
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
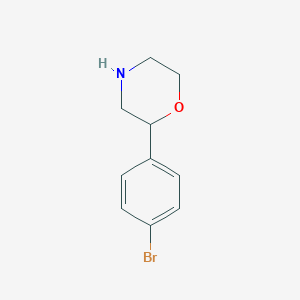
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
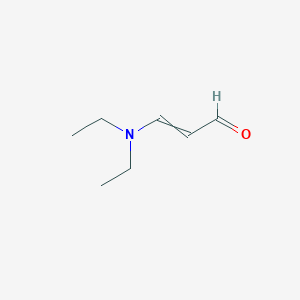
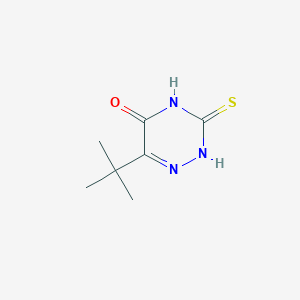
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)

